Rebaudioside M - 1220616-44-3

Rebaudioside M

Catalog Number: EVT-505369
CAS Number: 1220616-44-3
Molecular Formula: C56H90O33
Molecular Weight: 1291.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rebaudioside M (Reb M) is a natural, non-caloric sweetener classified as a steviol glycoside. It is primarily extracted from the leaves of the Stevia rebaudiana Bertoni plant. [, , , , , ] Reb M stands out among other steviol glycosides for its superior sweetness profile, lacking the bitter aftertaste often associated with other stevia-derived sweeteners. [, , , ] Its high sweetness intensity, estimated to be 200-350 times sweeter than sucrose, makes it a highly desirable ingredient for the food and beverage industry. [, ]

Future Directions
  • Optimized Production: Continued research is needed to further optimize the production of Reb M using sustainable and cost-effective methods, such as enhancing enzymatic bioconversion yields or developing more efficient microbial fermentation strains. [, , ]
  • Taste Modulation: Further investigation is warranted to fully understand the interaction of Reb M with taste receptors and to explore its potential for modulating taste perception in conjunction with other sweeteners or flavoring agents. [, ]

Rebaudioside A

    Compound Description: Rebaudioside A, a steviol glycoside naturally found in the Stevia rebaudiana Bertoni plant, serves as a precursor compound in various enzymatic reactions to produce Rebaudioside M [, , , , ]. It possesses a sweet taste profile but exhibits a slightly bitter aftertaste compared to Rebaudioside M [, ].

    Relevance: Structurally, Rebaudioside A is closely related to Rebaudioside M, differing only in the presence of an additional glucose moiety in Rebaudioside M. This structural similarity makes Rebaudioside A a vital substrate for producing Rebaudioside M through enzymatic glycosylation, frequently employing UDP-glucosyltransferases [, ]. The shared origin from Stevia rebaudiana and their applications as sweeteners further highlight their relevance, although Rebaudioside M is favored due to its superior taste profile [, ].

Rebaudioside B

    Compound Description: Rebaudioside B is a steviol glycoside formed through the base hydrolysis of Rebaudioside M []. It is less sweet than Rebaudioside M [].

    Relevance: The formation of Rebaudioside B by hydrolyzing Rebaudioside M showcases the structural relationship between these two steviol glycosides. This connection offers insights into the chemical structure and degradation pathways of Rebaudioside M [].

Rebaudioside C

    Compound Description: Rebaudioside C is a natural steviol glycoside found in Stevia rebaudiana and serves as a starting material for synthesizing Rebaudioside M [].

    Relevance: Rebaudioside C's role as a precursor in the chemical synthesis of Rebaudioside M [] highlights a distinct pathway compared to the commonly researched enzymatic routes. This method offers an alternative production route for Rebaudioside M, emphasizing the diversity in its synthesis and potential applications.

Rebaudioside D

    Compound Description: Rebaudioside D is another steviol glycoside found in Stevia rebaudiana. Like Rebaudioside A, it can be enzymatically converted into Rebaudioside M using UDP-glucosyltransferases [, , , ]. It exhibits less sweetness compared to Rebaudioside M [].

    Relevance: Sharing a similar biosynthetic pathway with Rebaudioside M [] and serving as a substrate for Rebaudioside M production [, ] emphasizes its close relationship with Rebaudioside M. Both compounds are also subjected to parallel research regarding their production through enzymatic conversions, highlighting their significance in the pursuit of natural sweeteners [].

Rebaudioside E

    Compound Description: Rebaudioside E is a steviol glycoside and a potential precursor for Rebaudioside M production [, ].

    Relevance: Research has shown that Rebaudioside E can be effectively biotransformed into Rebaudioside M using specific glycosyltransferases [, ]. This conversion further demonstrates the interconnected nature of steviol glycosides and their potential for biocatalytic modifications to produce the more desirable Rebaudioside M.

Rebaudioside F

    Compound Description: Rebaudioside F is a steviol glycoside analyzed alongside Rebaudioside M in studies focusing on developing rapid and efficient analytical methods for steviol glycosides in food and dietary supplements [].

    Relevance: While not directly involved in Rebaudioside M's synthesis or modification, the simultaneous analysis of Rebaudioside F with Rebaudioside M [] highlights its presence in similar products and the need for efficient analytical techniques to differentiate between these compounds.

Rebaudioside I

    Compound Description: Rebaudioside I, a steviol glycoside, is studied alongside Rebaudioside M in research aiming to develop efficient analytical techniques for quantifying steviol glycosides in various matrices [].

    Relevance: Rebaudioside I's inclusion in analytical methods targeting Rebaudioside M [] suggests their co-occurrence in natural or processed forms, emphasizing the need for accurate quantification and differentiation for regulatory and quality control purposes.

Rebaudioside N

    Compound Description: Rebaudioside N is a minor steviol glycoside found in Stevia rebaudiana, often co-extracted and purified along with Rebaudioside M [].

    Relevance: This co-occurrence and the shared extraction and purification processes emphasize their close relationship and the challenges associated with separating and identifying individual steviol glycosides [].

Rebaudioside KA

    Compound Description: Rebaudioside KA, a steviol glycoside, is often extracted and purified alongside Rebaudioside M from Stevia rebaudiana [].

    Relevance: The shared origin and extraction processes of Rebaudioside KA and Rebaudioside M [] point towards potential similarities in their physicochemical properties and the complexities involved in isolating individual steviol glycosides from the plant.

15α-Hydroxy-Rebaudioside M

    Compound Description: 15α-Hydroxy-Rebaudioside M is a derivative of Rebaudioside M containing a hydroxyl group at the C-15 position in its core structure [].

    Relevance: This compound highlights the potential structural diversity within the Rebaudioside family and the existence of naturally occurring Rebaudioside M derivatives. Understanding the properties of 15α-Hydroxy-Rebaudioside M can offer insights into the structure-activity relationship of Rebaudioside M and aid in discovering novel sweeteners with improved profiles [].

Stevioside

    Compound Description: Stevioside, a prominent steviol glycoside found in Stevia rebaudiana, is a precursor compound that can be converted to Rebaudioside M using engineered enzymatic pathways [].

    Relevance: The successful conversion of Stevioside to Rebaudioside M highlights the potential for developing sustainable and efficient biocatalytic processes for producing high-demand steviol glycosides like Rebaudioside M from readily available precursors [].

    Compound Description: Dulcoside A is a steviol glycoside analyzed alongside Rebaudioside M in studies focusing on developing rapid and efficient analytical methods for steviol glycosides in food and dietary supplements [].

    Relevance: The presence of Dulcoside A in the same analytical scope as Rebaudioside M suggests their co-existence in various food and supplement products, highlighting the need for accurate quantification and differentiation in complex matrices [].

Rubusoside

    Compound Description: Rubusoside is a steviol glycoside commonly analyzed alongside Rebaudioside M, particularly in research developing efficient and rapid analytical methods for quantifying these sweeteners [].

    Relevance: The inclusion of Rubusoside in analytical methods targeting Rebaudioside M [] emphasizes the need for reliable and specific techniques to distinguish and quantify these compounds, especially in commercially available products where they may co-exist.

Steviolbioside

    Compound Description: Steviolbioside is a steviol glycoside commonly analyzed with Rebaudioside M, particularly in studies aiming to develop efficient and rapid analytical methods for determining steviol glycoside content [].

    Relevance: Although not directly involved in the synthesis or modification of Rebaudioside M, the co-analysis of Steviolbioside with Rebaudioside M [] highlights the importance of developing robust analytical methods capable of separating and quantifying multiple steviol glycosides present in complex mixtures.

Overview

Rebaudioside M is a natural sweetener derived from the leaves of the Stevia rebaudiana plant. It belongs to a class of compounds known as steviol glycosides, which are notable for their high sweetness intensity and low caloric content. Rebaudioside M is particularly valued for its sugar-like taste and minimal aftertaste, making it an attractive alternative to traditional sweeteners in various food and beverage applications.

Source

Rebaudioside M is extracted from the Stevia rebaudiana plant, which is native to South America. The leaves of this plant contain several steviol glycosides, including rebaudioside A, rebaudioside D, and rebaudioside M. Rebaudioside M is typically produced through extraction and purification processes that isolate it from other glycosides present in the leaves.

Classification

Rebaudioside M is classified as a steviol glycoside, which is a type of glycosylated diterpene. It is characterized by its structure, which consists of a steviol backbone with multiple glucose units attached via glycosidic bonds. This classification places it within a broader category of natural sweeteners that are increasingly utilized in the food industry due to their favorable sensory profiles and health benefits.

Synthesis Analysis

Methods

The synthesis of Rebaudioside M can be achieved through various methods, primarily focusing on enzymatic processes. These methods utilize specific enzymes to facilitate the conversion of precursor compounds such as rebaudioside A or rebaudioside D into Rebaudioside M.

  1. Enzymatic Synthesis: Enzymatic methods involve using glycosyltransferases, such as UGT94D1, which selectively transfer glucose units to the precursor compounds. For instance, the use of engineered variants of UGT94D1 has shown significant improvements in catalytic efficiency, leading to higher yields of Rebaudioside M from rebaudioside D .
  2. Whole Cell Synthesis: Another method involves using genetically modified microorganisms that express the necessary enzymes for synthesizing Rebaudioside M from simpler substrates. This approach has been explored using yeast species like Saccharomyces cerevisiae, which can be engineered to produce steviol glycosides through de novo biosynthesis pathways .

Technical Details

The enzymatic production process typically involves optimizing conditions such as temperature, pH, and substrate concentration to maximize yield and purity. For example, one study reported achieving over 90% conversion rates when using rebaudioside A as a substrate under controlled conditions .

Molecular Structure Analysis

Structure

Rebaudioside M has a complex molecular structure characterized by multiple glucose units attached to a steviol backbone. The structural formula reflects its composition of six dextrose units linked through glycosidic bonds.

  • Molecular Formula: C23_{23}H30_{30}O13_{13}
  • Molecular Weight: Approximately 527.5 g/mol

Data

The molecular structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into the arrangement of atoms within the molecule and confirm its identity against known standards .

Chemical Reactions Analysis

Reactions

The synthesis of Rebaudioside M involves several key chemical reactions:

  1. Glycosylation: The primary reaction in synthesizing Rebaudioside M is the glycosylation process where glucose molecules are transferred from donor substrates (like uridine diphosphate glucose) to acceptor substrates (like rebaudioside A or D) through enzyme-catalyzed reactions.
  2. Hydrolysis: In some cases, hydrolysis reactions may occur during purification steps where unwanted side products are removed from the final product.

Technical Details

The efficiency of these reactions can be influenced by factors such as enzyme concentration, reaction time, and environmental conditions (temperature and pH). For instance, studies have demonstrated that optimizing these parameters can significantly enhance the yield and purity of Rebaudioside M .

Mechanism of Action

Process

Rebaudioside M exerts its sweetness through interaction with taste receptors on the tongue. It binds to the sweet taste receptors (T1R2/T1R3), mimicking the action of sucrose but without contributing calories.

Data

Research indicates that Rebaudioside M has a sweetness intensity approximately 200-300 times that of sucrose while providing no caloric value. This makes it an appealing option for use in dietary foods and beverages aimed at reducing sugar intake without sacrificing sweetness .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water; insoluble in organic solvents
  • Taste Profile: Sweet with minimal aftertaste compared to other steviol glycosides

Chemical Properties

  • Stability: Stable under acidic conditions but may degrade under prolonged exposure to heat or alkaline environments.
  • Melting Point: Approximately 150°C
  • pH Sensitivity: Sweetness can vary with pH changes; optimal stability occurs around neutral pH levels.

Relevant analyses have shown that Rebaudioside M maintains its properties across various food matrices, making it suitable for diverse applications in food science .

Applications

Rebaudioside M has several scientific uses:

  1. Food Industry: It is widely used as a natural sweetener in beverages, desserts, and other food products due to its high sweetness intensity and low caloric content.
  2. Pharmaceuticals: Research is ongoing into potential applications in pharmaceuticals where sweetness masking may improve patient compliance with medications.
  3. Nutraceuticals: As part of dietary supplements aimed at weight management or diabetic-friendly products, Rebaudioside M offers an alternative to traditional sugars without contributing calories.

Properties

CAS Number

1220616-44-3

Product Name

Rebaudioside M

IUPAC Name

[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate

Molecular Formula

C56H90O33

Molecular Weight

1291.3 g/mol

InChI

InChI=1S/C56H90O33/c1-19-11-55-9-5-26-53(2,7-4-8-54(26,3)52(77)88-50-44(86-48-40(75)36(71)30(65)22(14-59)80-48)42(32(67)24(16-61)82-50)84-46-38(73)34(69)28(63)20(12-57)78-46)27(55)6-10-56(19,18-55)89-51-45(87-49-41(76)37(72)31(66)23(15-60)81-49)43(33(68)25(17-62)83-51)85-47-39(74)35(70)29(64)21(13-58)79-47/h20-51,57-76H,1,4-18H2,2-3H3/t20-,21-,22-,23-,24-,25-,26+,27+,28-,29-,30-,31-,32-,33-,34+,35+,36+,37+,38-,39-,40-,41-,42+,43+,44-,45-,46+,47+,48+,49+,50+,51+,53-,54-,55-,56+/m1/s1

InChI Key

GSGVXNMGMKBGQU-PHESRWQRSA-N

SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O

Synonyms

ebaudioside M
rebaudioside X

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)(C)C(=O)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)OC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)(C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

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